molecular formula C7H9NNaO2 B3056930 Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 75292-41-0

Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3056930
CAS No.: 75292-41-0
M. Wt: 162.14 g/mol
InChI Key: GNUGTHXNHBQLQX-UHFFFAOYSA-N
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Description

Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Neutralization: The carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and concentration.

    Purification steps: Including crystallization, filtration, and drying to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products:

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted pyrrole derivatives.

Scientific Research Applications

Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    2,4-dimethyl-1H-pyrrole-3-carboxylic acid: The parent compound without the sodium salt.

    Other pyrrole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives.

Properties

CAS No.

75292-41-0

Molecular Formula

C7H9NNaO2

Molecular Weight

162.14 g/mol

IUPAC Name

sodium;2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H9NO2.Na/c1-4-3-8-5(2)6(4)7(9)10;/h3,8H,1-2H3,(H,9,10);

InChI Key

GNUGTHXNHBQLQX-UHFFFAOYSA-N

SMILES

CC1=CNC(=C1C(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CNC(=C1C(=O)O)C.[Na]

Key on ui other cas no.

75292-41-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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